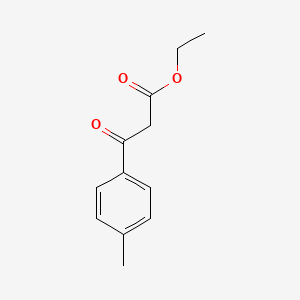

Ethyl 3-(4-methylphenyl)-3-oxopropanoate

Overview

Description

Ethyl 3-(4-methylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158544. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(4-methylphenyl)-3-oxopropanoate, a compound of interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive understanding of its biological effects.

This compound is characterized by its molecular formula and a molecular weight of 236.26 g/mol. The compound features a carbonyl group adjacent to an ethyl ester, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with ethyl acetoacetate under basic conditions. This method allows for the introduction of the 4-methylphenyl group, enhancing the compound's lipophilicity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The carbonyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. For example, it has been suggested that this compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were recorded between 32-64 µg/mL, suggesting moderate potency .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies involving breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells, this compound induced apoptosis as evidenced by increased caspase-3 activity and cell cycle arrest at the G1 phase . The IC50 values ranged from 15 to 25 µM, indicating promising potential for further development as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. (2013) focused on the synthesis and antimicrobial evaluation of this compound. The results indicated that the compound not only inhibited bacterial growth but also showed activity against fungal strains such as Candida albicans with an MIC of 64 µg/mL .

Case Study 2: Anticancer Properties

In a separate investigation, the compound was tested against several cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers compared to control groups .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Inhibition of cell wall synthesis |

| Antimicrobial | Candida albicans | 64 | Disruption of membrane integrity |

| Anticancer | MDA-MB-231 | 15 | Induction of apoptosis via caspase activation |

| Anticancer | PC-3 | 25 | Cell cycle arrest at G1 phase |

Properties

IUPAC Name |

ethyl 3-(4-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQMJBPKCOZHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303484 | |

| Record name | Ethyl 3-(4-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27835-00-3 | |

| Record name | 27835-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(4-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27835-00-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 3-(4-methylphenyl)-3-oxopropanoate in the synthesis of the potential fungicides and bactericides described in the paper?

A1: this compound serves as the foundational building block in the multi-step synthesis of pyrazolone derivatives []. It first reacts with various diazotised sulphonamide bases to form Ethyl 3-(4'-methylphenyl)-2-(N1-substituted p-sulphamylbenzeneazo)-3-oxopropanoate derivatives. These intermediates then undergo cyclization with substituted hydrazines to yield the final pyrazolone compounds, which were then tested for antifungal and antibacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.